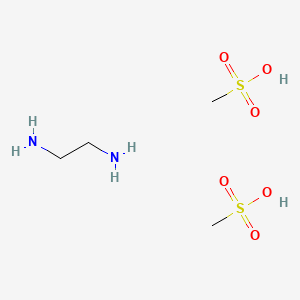

Ethane-1,2-diamine;methanesulfonic acid

描述

属性

CAS 编号 |

62470-52-4 |

|---|---|

分子式 |

C4H16N2O6S2 |

分子量 |

252.3 g/mol |

IUPAC 名称 |

ethane-1,2-diamine;methanesulfonic acid |

InChI |

InChI=1S/C2H8N2.2CH4O3S/c3-1-2-4;2*1-5(2,3)4/h1-4H2;2*1H3,(H,2,3,4) |

InChI 键 |

WAYORRBKWHLVTO-UHFFFAOYSA-N |

规范 SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C(CN)N |

产品来源 |

United States |

相似化合物的比较

Research Findings and Contradictions

- Thermal Instability : Ethane-1,2-diamine derivatives decompose under atmospheric distillation, forming hydroxyphenyl byproducts (). This contrasts with propane-1,3-diamine, which forms unstable intermediates under reduced pressure .

- Cytotoxicity-Activity Trade-off : Propane-1,3-diamine linkers enhance antimycobacterial activity but increase cytotoxicity, highlighting a critical design challenge ().

常见问题

Q. What methodological approaches are recommended for synthesizing Ethane-1,2-diamine; Methanesulfonic Acid, and how is purity validated?

The synthesis involves an acid-base reaction between ethane-1,2-diamine (diamine) and methanesulfonic acid (MSA). A stepwise protocol includes:

- Dissolving ethane-1,2-diamine in anhydrous acetonitrile (1:2 molar ratio to MSA) under nitrogen.

- Dropwise addition of MSA at 0–5°C to mitigate exothermic heat.

- Stirring for 4 hours at room temperature, followed by solvent evaporation under reduced pressure.

- Recrystallization from ethanol/water (3:1 v/v) yields a hygroscopic crystalline solid . Purity validation :

- 1H/13C NMR to confirm absence of free amine protons (δ 1.5–2.5 ppm) and sulfonic acid integration.

- Ion chromatography to verify stoichiometric anion-cation balance.

- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition onset >150°C) .

Q. Which characterization techniques are critical for analyzing Ethane-1,2-diamine; Methanesulfonic Acid’s structural and thermal properties?

A multi-technique approach is essential:

- FTIR : Confirm N–H stretching (3200–3400 cm⁻¹) and S=O symmetric/asymmetric vibrations (1040 cm⁻¹ and 1170 cm⁻¹) .

- X-ray diffraction (XRD) : Identify crystalline phases and unit cell parameters.

- Elemental analysis (CHNS) : Validate C, H, N, and S content (±0.3% of theoretical values).

- Differential scanning calorimetry (DSC) : Detect phase transitions (e.g., melting point ~180°C) .

Advanced Research Questions

Q. How does methanesulfonic acid influence reaction kinetics and impurity profiles in multi-step organic syntheses?

MSA’s strong Brønsted acidity (H₀ = −2.6) enhances protonation rates in cascade reactions. Key considerations:

- Design of Experiment (DoE) : Optimize MSA concentration (0.5–2.0 equiv.) and temperature (20–80°C) to minimize diastereomer formation (2.5–5.4 mol% observed) .

- Kinetic modeling : Use Arrhenius plots to correlate MSA loading with activation energy (Eₐ) reduction (e.g., Eₐ decreases by 15 kJ/mol with 1.5 equiv. MSA) .

- Impurity tracking : HPLC-MS identifies side products from over-protonation or sulfonate ester formation .

Q. What strategies resolve contradictions in catalytic activity data when using Ethane-1,2-diamine; Methanesulfonic Acid in metal-organic frameworks (MOFs)?

Discrepancies often arise from variable coordination modes. Mitigation strategies:

- Synchrotron XAS : Determine metal-diamine binding geometry (e.g., octahedral vs. tetrahedral coordination).

- Gas adsorption studies : Compare surface areas (BET) of MOFs synthesized under different pH (e.g., 600–980 m²/g variance at pH 3–7) .

- DFT calculations : Predict stability of sulfonate-metal interactions (e.g., Zn–O bond strength: 180–220 kJ/mol) .

Q. How can the compound’s chelating properties be exploited in enzyme inhibition studies?

Ethane-1,2-diamine’s bifunctional amine groups enable competitive metal ion chelation:

- Urease inhibition : Pre-incubate enzyme with 0.1–10 mM compound; IC₅₀ values correlate with Ni²+ depletion (e.g., 85% inhibition at 5 mM) .

- Kinetic assays : Monitor residual activity via UV-Vis (ΔA₆₀₀ nm for urea hydrolysis).

- X-ray crystallography : Resolve enzyme-inhibitor complexes to identify binding sites .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。